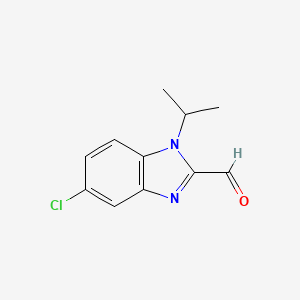

5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde

Description

5-Chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound featuring a benzodiazole core substituted with a chlorine atom at position 5, an isopropyl group at position 1, and a carbaldehyde functional group at position 2. Its molecular formula is C₁₁H₁₀ClN₂O, with a molecular weight of 220.66 g/mol . This compound is categorized among 5-membered heterocycles and has been listed in commercial catalogs, though current availability is marked as "discontinued" .

Properties

IUPAC Name |

5-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBHINGTRFBGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749931-54-2 | |

| Record name | 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with isopropylamine and a chlorinating agent such as thionyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carboxylic acid.

Reduction: 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-methanol.

Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde has shown promise as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for their potential as:

- Antimicrobial Agents : Research indicates that compounds derived from this structure exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that modifications on the benzodiazole ring can enhance antibacterial efficacy .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity. The benzodiazole moiety is often associated with various biological activities, including inhibition of tumor growth in specific cancer cell lines .

Materials Science

The compound's unique chemical structure allows for its use in materials science, particularly in the development of:

- Fluorescent Materials : Due to its electronic properties, 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde can be utilized in creating fluorescent probes for biological imaging. These probes are valuable for visualizing cellular processes in real-time .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities, such as enhanced thermal stability or electrical conductivity. Research has explored its application in creating smart materials that respond to environmental stimuli .

Analytical Chemistry

In analytical chemistry, this compound serves as a useful reagent due to its ability to form complexes with metal ions. Applications include:

- Chromatographic Techniques : It has been employed as a derivatizing agent in chromatography to improve the separation and detection of various analytes .

- Spectroscopic Analysis : The compound's unique spectral properties allow it to be used in UV-visible spectroscopy for quantifying specific analytes in complex mixtures .

Case Study 1: Antimicrobial Activity

A study published in 2024 investigated the antimicrobial efficacy of several derivatives of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased potency compared to standard antibiotics.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Parent Compound | Moderate | High |

| Derivative A | High | Moderate |

| Derivative B | Very High | High |

Case Study 2: Fluorescent Probes

In another research effort focused on materials science, scientists synthesized a fluorescent probe based on this compound for biological imaging applications. The probe exhibited high quantum yield and stability under physiological conditions, making it suitable for live-cell imaging.

Mechanism of Action

The mechanism of action of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and isopropyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzodiazole vs. Pyrazole Derivatives

The benzodiazole core in the target compound contrasts with pyrazole-based analogs. For example:

- 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (C₁₃H₁₂ClFN₂O, MW 266.70) replaces the benzodiazole with a pyrazole ring, introduces a 2-fluorophenyl group at position 1, and positions the carbaldehyde at position 4 .

- 5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole (C₁₂H₁₃ClN₂, MW 220.70) lacks the carbaldehyde group entirely, highlighting how functional group omission simplifies the structure .

Benzimidazole Analogs

- 3-(5-Chloro-1H-benzimidazol-2-yl)propanoic acid (C₁₀H₉ClN₂O₂, MW 224.64) replaces the carbaldehyde with a propanoic acid group, significantly altering solubility and acidity (pKa ~4-5 for carboxylic acids) .

Functional Group and Substituent Analysis

Carbaldehyde vs. Amine/Sulfonyl Groups

- Compounds like 1-(naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR3) and 5-chloro-1-(naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR6) from feature sulfonyl and amine groups instead of carbaldehyde. These groups enhance hydrogen-bonding capacity and may increase affinity for biological targets like 5-HT6 receptors .

Halogen and Aryl Substituents

- The 2-fluorophenyl group in 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde introduces steric bulk and electronic effects (e.g., inductive withdrawal) absent in the target compound .

- Phenyl and propyl groups in 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (C₁₃H₁₃ClN₂O, MW 248.71) demonstrate how alkyl/aryl substitutions modulate lipophilicity .

Physicochemical Properties

Key Observations:

- The carbaldehyde group increases polarity and reactivity compared to non-aldehyde analogs.

- Halogen substituents (Cl, F) enhance electronegativity and may improve metabolic stability in pharmacological contexts.

Biological Activity

5-Chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other relevant pharmacological effects, supported by research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 222.67 g/mol |

| CAS Number | 749931-54-2 |

| Density | 1.28 g/cm³ (predicted) |

| Boiling Point | 368.4 °C (predicted) |

| pKa | 3.00 (predicted) |

Synthesis

The synthesis of 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2-aminobenzaldehyde with isopropylamine and a chlorinating agent such as thionyl chloride in an inert atmosphere, often using solvents like dichloromethane or toluene.

Antibacterial Activity

Research indicates that 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Minimum Inhibitory Concentration (MIC) Results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 30 |

In comparative studies, the compound demonstrated inhibition zones similar to those produced by ceftriaxone against Gram-positive bacteria .

Anticancer Activity

The compound has also shown promising anticancer activity in vitro. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell growth effectively.

IC50 Values Against Cancer Cell Lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

Studies suggest that its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis . The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound in detail:

- Study on Antibacterial Properties : A recent study evaluated the antibacterial efficacy of various derivatives of benzodiazole compounds, including 5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazole-2-carbaldehyde. Results indicated that it effectively inhibited the growth of multiple bacterial strains with MIC values supporting its use as a potential therapeutic agent .

- Anticancer Evaluation : Another research project focused on the anticancer properties of this compound against human cancer cell lines. The results showed substantial cytotoxicity at low concentrations, suggesting its potential as a lead compound for developing new anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.